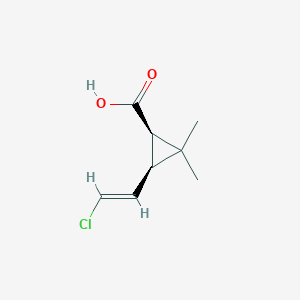

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

Description

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid (CAS: 106974-78-1, molecular formula: C₈H₁₁ClO₂, molecular weight: 174.62) is a cyclopropane derivative primarily known as a photodecomposition product of monochloro-permethrin, a synthetic pyrethroid insecticide . It serves as a key intermediate in synthesizing esters such as the 4-methoxybenzyl ester of monochloro pyrethrum acid . While its solubility data remain unreported, its structural features—a cyclopropane ring with a chloroethenyl substituent and cis-configuration—dictate its reactivity and applications in agrochemical synthesis.

Properties

Molecular Formula |

C8H11ClO2 |

|---|---|

Molecular Weight |

174.62 g/mol |

IUPAC Name |

(1R,3R)-3-[(E)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/b4-3+/t5-,6-/m0/s1 |

InChI Key |

OTIZHBRWDXPZIF-WFYOFFIASA-N |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)/C=C/Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)O)C=CCl)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthetic routes start from trans-3-(E/Z-2-chloro-2-aryl-vinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives or related precursors such as trans-3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives.

Halogenation Reaction Conditions

- Halogenation is performed by reacting the vinyl-substituted cyclopropane acid derivatives with chlorine or bromine.

- The reaction is conducted in inert organic solvents such as methylene chloride, chloroform, or carbon tetrachloride.

- Temperature ranges are controlled between -5 °C and +50 °C, preferably between -2 °C and +3 °C to avoid side reactions.

- Halogen is used in slight excess (5–30%) to ensure complete reaction.

- After reaction completion, solvents are removed by distillation, and the product is crystallized from hydrocarbons like hexane to isolate the halogenated acid derivatives in crystalline form.

Stereoisomer Separation and Enrichment

The compound exists as geometric and optical isomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans forms. The biologically active and desired isomer is the (+)-cis form.

Racemic Mixture Formation

- Commercial syntheses typically yield racemic mixtures of cis and trans isomers.

- The challenge is to enrich or isolate the (+)-cis isomer for higher efficacy in downstream applications.

Fractional Crystallization and Salt Formation

- Initial separation of cis and trans isomers is done by fractional crystallization exploiting their differing solubilities.

- The racemic cis mixture is then resolved by forming diastereomeric salts with optically active alkaloid bases such as 1-ephedrine or quinine.

- The salts precipitate selectively in solvents like ethyl acetate (preferred with quinine) or acetonitrile (preferred with 1-ephedrine).

- Cooling the solution induces salt crystallization, which is isolated by filtration.

- Hydrolysis of the salt regenerates the enriched (+)-cis acid.

Process Parameters and Yields

| Parameter | Details |

|---|---|

| Alkaloid bases | 1-Ephedrine, Quinine |

| Solvents | Ethyl acetate (quinine), Acetonitrile (1-ephedrine) |

| Temperature | Hot solution for dissolution, then cooling to room temperature or below |

| Molar ratio acid:alkaloid | Approximately 1:1, can be less than equimolar |

| Enrichment achieved | >50% (+)-cis isomer content, up to ~94% in some cases |

| Analytical method | Vapor phase chromatography for isomer ratio |

Functionalization and Esterification

Following the isolation of the cis acid, further chemical modifications can be performed:

- Conversion to acid chlorides using thionyl chloride.

- Esterification with alcohols such as 1-2-octanol in the presence of pyridine as a base catalyst.

- Heating at mild temperatures (~40 °C) for 1 hour yields esters useful as insecticidal intermediates.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenation | Cl2 or Br2, methylene chloride, -5 to +50 °C | Introduction of chloroethenyl group |

| Isolation of halogenated acid | Distillation, crystallization from hexane | Purified crystalline acid derivative |

| Isomer separation | Fractional crystallization | Separation of cis and trans isomers |

| Chiral resolution | Alkaloid base (1-ephedrine or quinine), ethyl acetate or acetonitrile, cooling | Formation of diastereomeric salts, enrichment of (+)-cis isomer |

| Hydrolysis of salt | Aqueous acid treatment | Recovery of enriched (+)-cis acid |

| Esterification | Thionyl chloride, alcohol (e.g., 1-2-octanol), pyridine, heating | Formation of insecticidal ester derivatives |

Research Discoveries and Notes

- The use of chiral alkaloid bases for direct resolution of racemic mixtures is a significant advancement, reducing the need for multi-step separations.

- Temperature control during halogenation is critical to avoid over-halogenation or side reactions.

- The compound’s isomeric purity directly influences the biological activity of derived pyrethroid insecticides.

- The described processes have been patented and are industrially relevant for pesticide manufacturing.

Chemical Reactions Analysis

Isomer Separation via Salt Formation

The compound exists as a racemic mixture of cis and trans isomers. Industrial processes prioritize isolating the (+)-cis isomer due to superior insecticidal activity .

Methodology:

-

Alkaloid-Based Resolution:

Racemic acid is neutralized with chiral bases (e.g., 1-ephedrine or quinine) in ethyl acetate or acetonitrile. The (+)-cis isomer preferentially crystallizes as a salt .

Efficiency Data:

| Base | Solvent | Cis Isomer Purity Post-Crystallization |

|---|---|---|

| 1-Ephedrine | Acetonitrile | 98% |

| Quinine | Ethyl Acetate | 95% |

Acid-Base Reactions in Purification

The compound’s solubility is pH-dependent, enabling purification through selective precipitation:

-

Carbon Dioxide Treatment:

Passing CO₂ into a basic aqueous solution of the sodium salt precipitates the cis isomer . -

Acetic Acid Addition:

Dropwise addition of dilute acetic acid achieves similar selective precipitation .

Example:

Stereochemical Influence on Reactivity

The (+)-cis configuration enhances binding to insect sodium channels, prolonging neuronal excitation. Trans isomers exhibit reduced efficacy, necessitating precise stereochemical control during synthesis .

Scientific Research Applications

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

cis/trans-3-(2,2-Dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic Acid (c/t-DCCA)

- Structure : Differs by replacing the chloroethenyl group with a dichlorovinyl moiety (C₈H₁₀Cl₂O₂).

- Role : Metabolite of pyrethroids like permethrin and cypermethrin, used in human exposure biomarker studies .

- Key Differences :

- Chlorine Content : Two chlorine atoms in the vinyl group enhance electronegativity and lipophilicity compared to the target compound’s single chlorine .

- Metabolic Pathways : c/t-DCCA is excreted in urine as a hydrolysis product, whereas the target compound arises from photodegradation .

- Analytical Use : c/t-DCCA is quantified via GC-MS/MS in occupational exposure assessments, highlighting its relevance in toxicology .

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic Acid (ClF3CA)

- Structure : Features a chloro-trifluoropropenyl substituent (C₉H₁₀ClF₃O₂, molecular weight: 242.62) .

- Role : Metabolite of bifenthrin and λ-cyhalothrin, pyrethroids with enhanced insecticidal activity .

- Key Differences: Fluorine Substitution: The trifluoropropenyl group increases resistance to enzymatic degradation, prolonging environmental persistence compared to the target compound . Stereochemical Complexity: λ-cyhalothric acid (a derivative) requires chiral separation for enantiomer-specific activity, unlike the E,Z-cis isomer of the target compound .

3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid (Permethric Acid)

- Structure : Dichloroethenyl substituent (C₈H₁₀Cl₂O₂) .

- Role : Parent acid of permethrin, a widely used insecticide .

- Key Differences: Degradation Pathways: Microbial action hydrolyzes permethrin into permethric acid, whereas the target compound forms via photolysis . Environmental Fate: Permethric acid degrades into chloroacetic acid and phenol, contrasting with the undefined degradation route of the target compound .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Bioactivity: Chlorine and fluorine substituents enhance binding to insect sodium channels, but increase mammalian toxicity risks .

- Analytical Challenges : c/t-DCCA and ClF3CA require advanced chromatography for detection, whereas the target compound’s analysis is less documented .

- Environmental Persistence : Fluorinated derivatives (e.g., ClF3CA) exhibit longer half-lives than chlorinated analogs, influencing regulatory assessments .

Biological Activity

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, also known as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, is a synthetic compound primarily recognized for its application in the formulation of pyrethroid insecticides. This compound exhibits significant biological activity, particularly in its efficacy as an insecticide due to its structural properties and the presence of chlorine atoms that enhance its potency.

Chemical Structure and Properties

- Chemical Formula: C8H10Cl2O2

- Molecular Weight: 209.070 g/mol

- CAS Registry Number: 55701-03-6

- IUPAC Name: (1R,3S)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

The compound features a cyclopropane ring with a carboxylic acid functional group and a dichlorovinyl substituent. The geometric configuration (cis/trans) plays a crucial role in its biological activity.

Insecticidal Properties

This compound is predominantly used in the synthesis of pyrethroid insecticides. These insecticides are known for their high toxicity to insects while being relatively safe for mammals. The biological activity can be summarized as follows:

- Mechanism of Action: The compound acts on the nervous system of insects by prolonging the opening of sodium channels in neurons, leading to paralysis and death.

- Efficacy: Among its isomers, the (+)-cis isomer has been identified as the most potent form for insecticidal applications .

Case Studies and Research Findings

- Efficacy Against Specific Pests:

- Toxicity Studies:

- Environmental Impact:

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | Cyclopropanecarboxylic acid with dichlorovinyl group |

| Primary Use | Pyrethroid insecticide synthesis |

| Mechanism of Action | Sodium channel modulation in insect neurons |

| Target Pests | Aphids, whiteflies, etc. |

| Toxicity to Non-targets | Low toxicity at application rates |

| Environmental Persistence | Degrades under UV light and microbial action |

Q & A

Q. What are the established synthetic routes for E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, and how do reaction conditions influence stereochemical outcomes?

Two primary methods are documented:

- Method 1 : Starting from ethyl 5-chloro-3,3-dimethylpentanoate, phenylthioetherification followed by oxidation and cyclization yields the intermediate 4,4-dimethyl-3,4-dihydro-2-pyranone, which is further processed to the target compound .

- Method 2 : Direct hydration and acidification of the same precursor, followed by esterification and oxidation, achieves cyclization to the intermediate. Key considerations : Reaction temperature (e.g., 80–100°C for cyclization) and catalysts (e.g., Lewis acids) critically affect stereoselectivity. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for verifying stereochemical purity .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

- NMR spectroscopy : Distinguishes cis and trans isomers via coupling constants (e.g., cyclopropane ring protons show characteristic splitting patterns) .

- HPLC with chiral columns : Resolves enantiomers, critical for assessing optical purity .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., exact mass 242.0321 for C₉H₁₀ClF₃O₂) and fragmentation patterns .

Q. How can researchers design experiments to track the environmental degradation of this compound in microbial systems?

- Methodology : Use isotope-labeled compounds (e.g., ¹⁴C-labeled) in biodegradation assays with Bacillus spp. (e.g., B. subtilis BSF01). Monitor metabolites via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .

- Key metabolites : Hydrolysis products like 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate and phenolic derivatives, which further degrade to aliphatic acids .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported degradation pathways across bacterial species?

- Comparative metabolomics : Profile degradation products of Bacillus sp. SG2 (produces 3-phenoxybenzaldehyde) vs. B. subtilis BSF01 (generates 3-phenoxybenzoic acid). Use LC-MS/MS and stable isotope tracing to validate pathways .

- Enzyme inhibition studies : Block specific hydrolases or oxidases to identify rate-limiting steps in divergent pathways .

Q. Table 1. Comparison of Synthetic Routes

Q. Table 2. Degradation Metabolites in Microbial Systems

| Bacterial Strain | Primary Metabolite | Secondary Metabolite |

|---|---|---|

| Bacillus subtilis BSF01 | 3-Phenoxybenzoic acid | Acetic acid |

| Bacillus sp. SG2 | 3-Phenoxybenzaldehyde | Cyclopentane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.